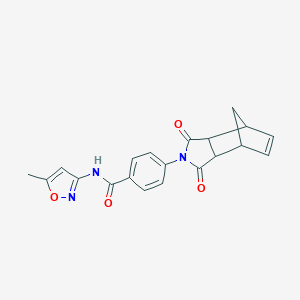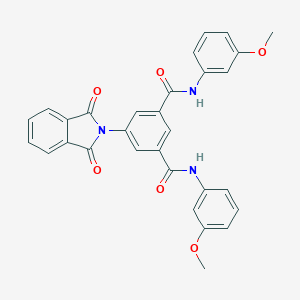
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as compound B.
Scientific Research Applications
Compound B has been used in various scientific research studies due to its potential pharmacological properties. It has been studied for its effects on various biological systems, including the nervous system, immune system, and cardiovascular system. It has also been investigated for its potential use in cancer research.
Mechanism of Action
The mechanism of action of compound B is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have a high affinity for certain receptors in the nervous system, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
Compound B has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using compound B in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on compound B. One direction is to investigate its potential use in the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential use in the treatment of pain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
Compound B is synthesized through a multi-step process that involves the reaction of several precursor compounds. The synthesis method involves the use of organic solvents, reagents, and catalysts. The final product is obtained through purification and isolation techniques such as chromatography.
properties
Product Name |
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
|---|---|
Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C20H17N3O4/c1-10-8-15(22-27-10)21-18(24)11-4-6-14(7-5-11)23-19(25)16-12-2-3-13(9-12)17(16)20(23)26/h2-8,12-13,16-17H,9H2,1H3,(H,21,22,24) |
InChI Key |
WJLRYFFGIIVKOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)


![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)

![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)